Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate
Overview
Description
Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is a chemical compound with the CAS Number: 1680191-38-1 . It has a molecular weight of 241.7 and its IUPAC name is ethyl 2-chlorobenzo[d]thiazole-5-carboxylate .
Synthesis Analysis
Ethyl 2-chlorothiazole-5-carboxylate is an intermediate in synthesizing 2-Chloro-5-thiazolecarboxylic Acid . It was studied as one of the metabolites of thiamethoxam, clothianidin, and dinotefuran in mice .Molecular Structure Analysis
The InChI code for Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is 1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3 . The InChI key is KCFAMALYDWEQDE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis Building Block
Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate: serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the benzo[d]thiazole moiety into larger molecules, which is a valuable feature in the synthesis of complex organic compounds. This compound can undergo various chemical reactions, including nucleophilic substitution, to create a wide array of derivatives with potential biological activity .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential as a precursor in the synthesis of drug candidates. The benzo[d]thiazole ring system is present in many pharmacologically active molecules, and modifications to this core structure can lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Material Science
The unique electronic properties of Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate make it a candidate for research in material science, particularly in the development of organic semiconductors. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can contribute to the charge transport layer .
Agrochemical Development
This compound’s chemical framework is also being investigated for use in agrochemicals. The benzo[d]thiazole scaffold is a common feature in molecules with herbicidal and fungicidal properties. Researchers are exploring the synthesis of new agrochemicals that can provide effective protection against pests and diseases while minimizing environmental impact .
Chemical Sensor Development
Due to its reactive functional groups, Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is studied for its application in chemical sensor technology. It can be used to construct sensors that detect specific substances or environmental conditions, which is crucial in various industries, including environmental monitoring and diagnostics .
Catalysis
The compound is also a subject of interest in the field of catalysis. It can act as a ligand for metal catalysts or as a catalyst itself in certain organic reactions. This application is significant in developing more efficient and sustainable chemical processes .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-chloro-1,3-benzothiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFAMALYDWEQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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